molecular formula C21H34O5 B1626710 Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one CAS No. 651-43-4

Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one

Cat. No.: B1626710
CAS No.: 651-43-4
M. Wt: 366.5 g/mol
InChI Key: AODPIQQILQLWGS-VSJLKEFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3b-Allotetrahydrocortisol, also known as reichstein's substance V, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. 3b-Allotetrahydrocortisol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3b-Allotetrahydrocortisol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3b-allotetrahydrocortisol is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Steroid Metabolism and Sex Inversion in Fish

The compound plays a role in steroid metabolism, especially in the context of sex inversion in fish. A study on the grouper (Epinephelus coioides) revealed that during 17alpha-methyltestosterone-induced female-to-male sex inversion, there's a shift in steroidogenic enzyme activities. This shift leads to the synthesis of metabolites like 5beta-pregnan-3beta,17alpha,20beta,21alpha-tetrol, potentially involved in regulating sex inversion (Lee, Lam, & Tan, 2002).

Liver Metabolism of Corticosteroids

Another aspect of its application is in understanding corticosteroid metabolism in the liver. Research dating back to 1954 identified metabolites like allopregnan-3β,17α,20β,21-tetrol-11-one during the metabolism of cortisone in rat liver, shedding light on corticosteroid pathways in the liver (Caspi & Hechter, 1954).

Synthesis of Labeled Steroids for Metabolism Studies

The synthesis of deuterium-labeled tetrahydrocortisol, including compounds like 3alpha,11beta,17alpha,21-tetrahydroxy-5beta-pregnan-20-one, has been crucial for studying cortisol metabolism in humans. This research provides insights into steroid metabolism and its implications for various physiological processes (Furuta et al., 1999).

Neurosteroid Modulation and GABA Receptors

The compound also has significance in neuroscience, particularly in modulating the effect of GABA on the GABA-A receptor. A study highlighted the role of neurosteroids like allopregnane-3beta,11beta,17alpha,21-tetrol-20-one in potentially countering the negative action of allopregnanolone, a related neurosteroid, suggesting their potential as pharmacological agents (Strömberg et al., 2006).

Therapeutic Potential in Neurogenesis and Alzheimer's Disease

Research has also explored its therapeutic potential in promoting neurogenesis, particularly in the context of Alzheimer's disease. Allopregnanolone, a related compound, has been shown to significantly increase the proliferation of neuroprogenitor cells, suggesting that this compound and its derivatives could be beneficial in neuroregenerative therapies (Brinton & Wang, 2006).

Properties

CAS No.

651-43-4

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

2-hydroxy-1-[(3S,5S,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,18+,19-,20-,21-/m0/s1

InChI Key

AODPIQQILQLWGS-VSJLKEFSSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O

SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

melting_point

244.5 °C
215°C

651-43-4

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one
Reactant of Route 2
Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one
Reactant of Route 3
Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one
Reactant of Route 4
Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one
Reactant of Route 5
Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one
Reactant of Route 6
Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one

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